Product packaging for SCJ1 protein(Cat. No.:CAS No. 135687-72-8)

SCJ1 protein

Cat. No.: B1178400
CAS No.: 135687-72-8
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Description

The SCJ1 protein is an endoplasmic reticulum (ER)-localized Hsp40/DnaJ family co-chaperone that is indispensable for protein quality control in Saccharomyces cerevisiae . It functions as a critical regulator for the central ER Hsp70 chaperone, Kar2p (BiP), by stimulating its ATPase activity to facilitate the folding, assembly, and translocation of nascent polypeptides . SCJ1 fulfills essential roles in fundamental cellular processes, including ER-associated degradation (ERAD), where it helps select and target misfolded proteins for destruction, thereby maintaining ER homeostasis . Its function is so vital that cells lacking SCJ1 constitutively activate the Unfolded Protein Response (UPR) to compensate, and the combined loss of SCJ1 and UPR leads to a severe failure in ERAD . This protein is a key tool for researchers aiming to optimize yeast as a cell factory. Studies demonstrate that engineered yeast strains with upregulated SCJ1 expression show significantly increased production yields of recombinant human albumin (rHA), granulocyte-macrophage colony-stimulating factor, and human transferrin . The this compound is presented as a highly purified recombinant preparation, intended for in vitro biochemical assays, chaperone mechanism studies, and research focused on overcoming bottlenecks in heterologous protein secretion. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

135687-72-8

Molecular Formula

C9H7D3O

Synonyms

SCJ1 protein

Origin of Product

United States

Molecular Classification and Structural Features of Scj1 Protein

Classification within the J-Protein Family: Type I DnaJ Homologue

The SCJ1 protein is classified as a Type I DnaJ homologue within the expansive J-protein family, also known as the Hsp40 family. embopress.orgnih.govebi.ac.ukyeastgenome.orgresearchgate.netexpasy.orgnih.gov This classification is based on a conserved domain structure that it shares with the prototypical bacterial chaperone, DnaJ. embopress.orgnih.govyeastgenome.org Type I J-proteins are distinguished by the presence of three key domains: a J domain, a glycine/phenylalanine-rich region, and a zinc-finger domain, followed by a less conserved C-terminal domain. embopress.orgnih.govexpasy.org In the yeast Saccharomyces cerevisiae, SCJ1 is one of five proteins that fall into the Type I category, signifying its role as a true functional homologue of DnaJ. embopress.orgnih.gov These proteins are crucial for a variety of cellular processes, primarily by acting as co-chaperones for Hsp70 proteins. embopress.orgnih.govyeastgenome.orgcsic.es

Conserved Structural Domains

The function of SCJ1 is intricately linked to its modular structure, which consists of several conserved domains that each play a specific role in its chaperone activity.

J Domain and Hsp70 Interaction

The most defining feature of the J-protein family is the highly conserved J domain, a region of approximately 70-75 amino acids. yeastgenome.orgnih.gov This domain is essential for the interaction with Hsp70 partner proteins. nih.govnih.gov The structure of the J domain typically consists of four alpha-helices. embopress.orgnih.gov The second helix contains a highly conserved histidine-proline-aspartate (HPD) motif, which is critical for stimulating the ATPase activity of Hsp70. embopress.orgnih.govcsic.es This stimulation is fundamental to the chaperone cycle, promoting the binding of Hsp70 to unfolded or misfolded substrate proteins. csic.es

In the context of the yeast endoplasmic reticulum (ER), the J domain of SCJ1 specifically interacts with the Hsp70 homologue Kar2p (also known as BiP). nih.govnih.govuniprot.orgrupress.org This interaction is crucial for protein folding and translocation processes within the ER lumen. nih.govnih.govuniprot.orgrupress.org The specificity of this interaction is highlighted by the fact that J domains from other cellular compartments, such as the cytoplasm or mitochondria, cannot functionally replace the SCJ1 J domain in the ER. nih.gov

Zinc-Finger Motif in the ER Oxidizing Environment

A hallmark of Type I J-proteins, including SCJ1, is the presence of a cysteine-rich region that forms a zinc-finger motif. embopress.orgnih.govresearchgate.netexpasy.org This motif is typically involved in binding substrate proteins. embopress.orgnih.gov A zinc finger is a structural motif where one or more zinc ions are coordinated by amino acid residues, stabilizing the protein fold. wikipedia.orgnih.gov In many zinc finger proteins, this coordination involves cysteine and histidine residues. wikipedia.org

However, the zinc-finger domain of SCJ1 presents a unique case. embopress.orgnih.gov Located in the oxidizing environment of the endoplasmic reticulum, the conserved cysteine residues in SCJ1's zinc-finger domain appear to form disulfide bonds rather than coordinating a zinc ion. embopress.orgnih.gov This adaptation allows the domain to maintain its structural integrity and function in an environment that is not conducive to traditional zinc coordination. This domain in SCJ1 contains four repeats of a CXXCXGXG motif. uniprot.org

C-terminal Domain

Following the zinc-finger motif is the C-terminal domain (CTD). embopress.orgnih.govexpasy.org In DnaJ and its homologues, the CTD is implicated in binding to non-native substrate proteins. embopress.orgnih.gov This domain, in conjunction with the zinc-finger region, is believed to be responsible for capturing unfolded polypeptides and presenting them to the associated Hsp70 for refolding. embopress.orgnih.gov While the CTD of SCJ1 is less characterized than its other domains, it is presumed to play a similar role in substrate recognition and binding within the ER lumen. uniprot.org

Evolutionary Conservation Across Eukaryotic Organisms

The fundamental roles of J-proteins in cellular function are underscored by their evolutionary conservation across diverse eukaryotic organisms. pombase.orgnih.govproteopedia.org The domain architecture of Type I J-proteins, including the J domain, glycine-rich region, and zinc-finger motif, is found in eukaryotes from yeast to humans. ebi.ac.ukpombase.orgstring-db.org SCJ1 itself has orthologs in various species, indicating a conserved function in the protein quality control systems of the endoplasmic reticulum throughout eukaryotic evolution. pombase.orgstring-db.org This conservation highlights the essential nature of the chaperone machinery in maintaining cellular health and responding to protein folding stress. nih.gov

Compound and Protein List

NameTypeOrganism/Location
SCJ1ProteinSaccharomyces cerevisiae (Yeast) Endoplasmic Reticulum
DnaJProteinBacteria
Hsp70Protein FamilyEukaryotes, Bacteria
Hsp40Protein FamilyEukaryotes, Bacteria
Kar2p (BiP)ProteinSaccharomyces cerevisiae (Yeast) Endoplasmic Reticulum
Sis1pProteinSaccharomyces cerevisiae (Yeast) Cytoplasm
Mdj1pProteinSaccharomyces cerevisiae (Yeast) Mitochondria
Sec63pProteinSaccharomyces cerevisiae (Yeast) Endoplasmic Reticulum
Jem1pProteinSaccharomyces cerevisiae (Yeast) Endoplasmic Reticulum
Ydj1ProteinSaccharomyces cerevisiae (Yeast)
Xdj1ProteinSaccharomyces cerevisiae (Yeast)
Apj1ProteinSaccharomyces cerevisiae (Yeast)
Caj1ProteinSaccharomyces cerevisiae (Yeast)
Djp1ProteinSaccharomyces cerevisiae (Yeast)
Hlj1ProteinSaccharomyces cerevisiae (Yeast)
ERdj3ProteinMammalian Endoplasmic Reticulum

Cellular Localization and Intracellular Dynamics of Scj1 Protein

Specific Localization to the Endoplasmic Reticulum Lumen

SCJ1 is definitively found within the lumen of the endoplasmic reticulum. rupress.orguniprot.org This localization is critical for its function as a co-chaperone to Kar2p (the yeast homolog of BiP), the primary Hsp70 chaperone in the ER. rupress.orgnih.gov Within this compartment, SCJ1 participates in essential cellular processes, including protein folding and the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway. uniprot.orgmolbiolcell.org In collaboration with another J-protein, JEM1, and the Hsp70 chaperone Kar2p, SCJ1 helps maintain misfolded proteins in a state competent for translocation to the cytoplasm for degradation. uniprot.orgnih.gov

Mechanisms of ER Targeting and Retention

The residency of SCJ1 within the ER lumen is not a passive state but is actively maintained by specific targeting and retention signals encoded within its amino acid sequence.

Like most proteins destined for the secretory pathway, SCJ1 possesses an N-terminal signal sequence. wikipedia.org This short peptide, typically 16-30 amino acids long, directs the newly synthesized SCJ1 protein to the ER membrane. wikipedia.orgnih.gov The signal sequence is recognized by the signal recognition particle (SRP), which then guides the ribosome-mRNA-nascent polypeptide complex to the ER translocon, facilitating the protein's entry into the ER lumen. wikipedia.orgubc.ca While the precise sequence is not highly conserved, it is characterized by a hydrophobic core that is essential for its function. signalpeptide.de In some instances, proteins lacking a traditional N-terminal signal peptide can still be translocated into the ER, a process that SCJ1 has been implicated in suppressing. nih.gov

Once inside the ER, SCJ1 is prevented from being secreted by a C-terminal retention signal. ebi.ac.uk In yeast, this signal is typically the amino acid sequence HDEL (His-Asp-Glu-Leu), while in mammals and plants, it is most commonly KDEL (Lys-Asp-Glu-Leu). ebi.ac.ukwikipedia.org If a protein bearing this signal accidentally gets transported to the Golgi apparatus, it is recognized by KDEL/HDEL receptors and returned to the ER via retrograde transport in COPI-coated vesicles. wikipedia.orgfrontiersin.org The binding of the receptor to the KDEL/HDEL motif is pH-dependent, being stronger in the more acidic environment of the Golgi and weaker in the neutral pH of the ER, which facilitates the release of the retrieved protein. wikipedia.org This retrieval mechanism is crucial for maintaining the high concentration of resident ER proteins necessary for proper cellular function. frontiersin.orgresearchgate.net The presence of this signal on SCJ1 ensures its sustained localization within the ER lumen where it performs its vital functions. ebi.ac.uk

N-terminal Signal Sequence

Dynamic Redistribution during Cellular Stress Responses

The localization of SCJ1 is not static and can be altered in response to cellular stress. researchgate.net When the cell experiences conditions that lead to an accumulation of unfolded or misfolded proteins in the ER, a state known as ER stress, the unfolded protein response (UPR) is activated. nih.govresearchgate.net The transcription of the SCJ1 gene, along with other chaperones, is induced during the UPR to help manage the increased load of misfolded proteins. nih.gov

Recent research has shown that during ER stress, a small pool of certain ER lumenal proteins, including SCJ1, can be redistributed to the cytosol in a process termed ER reflux. This suggests that under stress conditions, SCJ1 might have functions outside of the ER lumen, potentially contributing to the broader cellular stress response. This dynamic redistribution highlights the adaptability of cellular systems and the multifaceted roles of chaperones like SCJ1 in maintaining protein homeostasis.

Compound and Protein List

NameType
SCJ1Protein
Kar2pProtein
BiPProtein
JEM1Protein
KDELPeptide Sequence
HDELPeptide Sequence
COPIProtein Complex
Signal Recognition Particle (SRP)Ribonucleoprotein Complex

Regulation of Scj1 Protein Expression

Transcriptional Induction by the Unfolded Protein Response (UPR) Pathway

A key regulator of SCJ1 expression is the Unfolded Protein Response (UPR) pathway. The UPR is a conserved cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER lumen. wikipedia.org This accumulation can be triggered by various factors, including treatment with agents like tunicamycin (B1663573), which inhibits N-linked glycosylation, or by mutations that impair protein folding or processing. wikipedia.orgciteab.com

Upon activation, the UPR pathway initiates a signaling cascade that ultimately leads to increased transcription of genes encoding ER chaperones and other proteins involved in protein folding, modification, and degradation. wikipedia.orgnih.gov In yeast, a central component of the UPR is the transmembrane protein Ire1, which acts as both a sensor of ER stress and an endonuclease. nih.gov Under ER stress conditions, Ire1 is activated and catalyzes the unconventional splicing of the HAC1 mRNA. nih.gov This splicing event removes an intron, allowing the HAC1 mRNA to be translated into the active Hac1 transcription factor. nih.gov

The Hac1 transcription factor then translocates to the nucleus and binds to specific DNA sequences in the promoters of UPR target genes, known as Unfolded Protein Response Elements (UPREs). nih.gov The SCJ1 gene has been identified as a target of the UPR and its promoter contains a UPRE. wikipedia.org Consequently, activation of the UPR pathway leads to increased transcriptional induction of SCJ1, resulting in elevated levels of Scj1 protein. wikipedia.orgciteab.com Studies using agents like tunicamycin have demonstrated increased SCJ1 mRNA expression. wikipedia.orgciteab.com

Interestingly, the absence of functional Scj1p itself can induce the UPR pathway, suggesting a role for Scj1p in maintaining ER protein folding homeostasis. wikipedia.org Loss of Scj1p may lead to an accumulation of unfolded proteins, thereby triggering the UPR as a compensatory mechanism. wikipedia.org

Differential Expression Patterns Compared to Other ER Chaperones

The ER lumen contains a suite of chaperones and folding enzymes that collaborate to ensure proper protein maturation. Scj1p is one of several DnaJ homologues in the yeast ER, including Jem1p and Sec63p, which function as cofactors for the major ER Hsp70, Kar2p (BiP). wikipedia.org While both SCJ1 and JEM1 are UPR-inducible and contain UPREs in their promoters, their expression patterns and the extent of their induction by ER stress can show differences. wikipedia.org

Quantitative analysis of mRNA levels in response to tunicamycin treatment has shown that both KAR2 and JEM1 mRNA levels increase, with JEM1 induction being slightly lower than KAR2 in some conditions. wikipedia.org Although direct comparative data for SCJ1 and JEM1 induction levels in the same experiment are not always presented side-by-side with the same level of detail as KAR2 and JEM1, it is established that SCJ1 transcription is also induced by agents causing protein folding stress. wikipedia.orgciteab.com

Furthermore, transcriptional profiling studies comparing cells lacking different ER chaperones have revealed differential upregulation of UPR target genes. In cells lacking SCJ1, genes primarily involved in protein folding and quality control are most consistently upregulated by the activated UPR, suggesting a degree of functional specificity reflected in the compensatory transcriptional response. nih.gov This contrasts with the transcriptional profiles observed in cells lacking other chaperones like Lhs1p or Alg5p, indicating that the specific nature of the ER stress or the primary defect can influence the precise subset of UPR target genes that are most strongly induced. nih.gov

Differences in expression levels can also have distinct functional consequences. For example, overexpression of SCJ1 has been reported to have a detrimental effect on the production of recombinant human albumin in yeast, whereas overexpression of other chaperones like LHS1 or JEM1 had positive effects, highlighting that the optimal expression levels and balance among ER chaperones are critical for protein folding and secretion efficiency.

Regulatory Elements in the SCJ1 Gene Promoter

The transcriptional regulation of SCJ1 expression is mediated by specific DNA sequences within its promoter region. A key regulatory element identified in the SCJ1 promoter is the Unfolded Protein Response Element (UPRE). wikipedia.org This motif serves as a binding site for the activated Hac1 transcription factor, which is central to the UPR-mediated induction of chaperone genes. nih.gov

The UPRE was initially characterized as a 22-bp sequence found in the promoter of the KAR2 gene, a well-established UPR target. wikipedia.org The presence of similar UPRE sequences in the SCJ1 promoter allows Hac1 to directly activate SCJ1 transcription in response to ER stress. wikipedia.org

Beyond the UPRE, the promoters of eukaryotic genes, including SCJ1, contain various cis-regulatory elements that interact with trans-acting factors (transcription factors) to control gene expression. These elements can include TATA boxes, initiator elements, and binding sites for other transcription factors that may modulate basal or inducible transcription.

Studies investigating the role of chromatin remodeling complexes in UPR gene expression have shown that the SWI/SNF complex is recruited to the promoters of UPR target genes, including SCJ1, upon UPR induction. While SWI/SNF occupancy was observed at the SCJ1 promoter during tunicamycin-induced stress, the reported increment in binding was noted as very slight compared to other UPR genes tested. This suggests that while chromatin remodeling may play a role in SCJ1 regulation, the extent or nature of this involvement might differ from that at other UPR-inducible promoters. The precise interplay between Hac1 binding to the UPRE and the activity of other transcription factors and chromatin modifiers at the SCJ1 promoter contributes to the fine-tuning of its expression in response to varying levels and types of ER stress.

Molecular Interactions and Complex Formation of Scj1 Protein

Partnership with Hsp70 Chaperones: Kar2p (BiP) Interaction

The primary partner for SCJ1 in the ER lumen is the Hsp70 chaperone Kar2p, the yeast ortholog of the mammalian Binding immunoglobulin Protein (BiP). rupress.orgyeastgenome.org This interaction is fundamental to many cellular processes, including protein folding, translocation into the ER, and the degradation of misfolded proteins. rupress.orgplos.org The partnership is mediated by the highly conserved J-domain of SCJ1, a signature feature of all Hsp40 proteins. yeastgenome.org

Evidence for the direct and functional interaction between SCJ1 and Kar2p is supported by several lines of research. Genetic studies have revealed synthetic lethal interactions between certain kar2 alleles and deletions of the SCJ1 gene, strongly suggesting they function in a common pathway. rupress.org Furthermore, domain-swapping experiments have demonstrated that the J-domain of SCJ1 can functionally replace the J-domain of Sec63p, another ER-resident J-protein known to interact with Kar2p to facilitate protein translocation. rupress.orgrupress.org This indicates that the J-domain of SCJ1 is not only necessary but also sufficient for a functional interaction with Kar2p. rupress.org

A central function of J-proteins, including SCJ1, is to stimulate the intrinsically weak ATPase activity of their Hsp70 partners. yeastgenome.orgmdpi.com The Hsp70 chaperone cycle is dependent on the hydrolysis of ATP to ADP, which triggers a conformational change in the Hsp70 protein. nih.gov SCJ1, through its J-domain, interacts with the ATPase domain of Kar2p, significantly enhancing the rate of ATP hydrolysis. yeastgenome.orgnih.gov This stimulation is critical for the efficient functioning of Kar2p in its various roles. The highly conserved histidine-proline-aspartate (HPD) tripeptide within the J-domain is essential for this stimulatory activity. nih.govnih.gov The interaction effectively "activates" Kar2p, enabling it to tightly bind to substrate proteins.

The stimulation of Kar2p's ATPase activity by SCJ1 is directly coupled to the chaperone's ability to bind and release unfolded or misfolded polypeptide substrates. yeastgenome.orgrupress.org When Kar2p is in its ATP-bound state, it has a low affinity for substrates. nih.gov The SCJ1-mediated hydrolysis of ATP to ADP induces a conformational change in Kar2p's substrate-binding domain, causing it to "close" and lock onto a bound polypeptide. mdpi.comnih.gov This stable binding prevents the aggregation of non-native proteins and holds them in a state competent for subsequent folding or degradation. plos.orgnih.gov The release of the substrate is then triggered by the exchange of ADP for ATP, a process facilitated by nucleotide exchange factors (NEFs), which returns Kar2p to its low-affinity state. nih.gov Therefore, SCJ1 is a key regulator in the Kar2p-dependent cycle of substrate capture and release that is central to protein quality control in the ER. mdpi.com

Stimulation of Hsp70 ATPase Activity

Functional Redundancy and Cooperation with Other J-Proteins

The ER lumen of S. cerevisiae contains multiple J-domain proteins, including SCJ1, Jem1p, and the transmembrane protein Sec63p. rupress.orgnih.gov These proteins share the common function of partnering with Kar2p but exhibit both overlapping and distinct roles in maintaining ER homeostasis.

SCJ1 and Jem1p are both soluble, lumenal J-proteins whose expression is induced by the Unfolded Protein Response (UPR), a signaling pathway activated by ER stress. nih.gov Research indicates a significant functional overlap between SCJ1 and Jem1p. While single deletions of either SCJ1 or JEM1 result in relatively mild phenotypes, the simultaneous deletion of both genes leads to severe growth defects, particularly at elevated temperatures (temperature sensitivity). nih.govnih.gov This suggests that they perform partially redundant functions essential for cell viability under stress conditions. nih.gov Both proteins are implicated in preventing the aggregation of misfolded proteins destined for ERAD. nih.govmolbiolcell.org For instance, in cells lacking both Jem1p and Scj1p, soluble ERAD substrates are prone to aggregation, which impairs their degradation. nih.govresearchgate.net

While SCJ1 and Jem1p have overlapping functions, they are not completely redundant. nih.gov Studies have shown that they can have distinct substrate specificities or play more prominent roles in different pathways. For example, deletion of SCJ1 leads to a greater induction of Kar2p expression compared to the deletion of JEM1, suggesting loss of SCJ1 function causes a higher level of ER stress. nih.gov Furthermore, SCJ1 is a type I J-protein, possessing a C-terminal zinc-finger-like domain that is likely involved in substrate binding, a feature Jem1p lacks. embopress.orgembopress.org This structural difference may contribute to their distinct roles.

The functions of SCJ1 and Jem1p also differ from that of Sec63p. Sec63p is an essential component of the protein translocation machinery, where its J-domain recruits Kar2p to the translocon to act as a molecular ratchet, driving the import of newly synthesized proteins into the ER. rupress.orgnih.gov In contrast, SCJ1 and Jem1p are primarily involved in the folding and degradation of proteins already within the ER lumen. nih.govnih.gov

Summary of Key ER Lumenal J-Proteins in S. cerevisiae
ProteinTypePrimary Hsp70 PartnerKey FunctionsDeletion Phenotype
SCJ1Type I J-Protein (soluble)Kar2p (BiP)Protein folding, ERAD of soluble substrates. yeastgenome.orgnih.govMild; hypersensitive to glycosylation inhibitors. nih.gov
Jem1pType III J-Protein (membrane-associated)Kar2p (BiP)Protein folding, ERAD, nuclear fusion. nih.govnih.govMild. nih.gov
Sec63pType III J-Protein (transmembrane)Kar2p (BiP)Essential for protein translocation into the ER. rupress.orgLethal. rupress.org

Interplay with Jem1p in ER Homeostasis

Interaction with ER-Associated Degradation (ERAD) Components

ERAD is the pathway responsible for identifying and eliminating terminally misfolded proteins from the ER. wikipedia.org SCJ1 plays a significant role in the degradation of soluble ERAD substrates (ERAD-L). nih.govresearchgate.net By partnering with Kar2p, SCJ1 helps to maintain these misfolded proteins in a soluble, non-aggregated state, which is a prerequisite for their recognition and retro-translocation out of the ER to the cytoplasm for degradation by the proteasome. mdpi.comnih.govresearchgate.net

SCJ1's role extends to interacting with core ERAD machinery. It has been proposed that SCJ1, in concert with Kar2p, facilitates the release of misfolded substrates from the ERAD receptor Hrd3. researchgate.netethz.ch This action would allow the substrate to be transferred to other components of the ERAD complex, such as the Der1 protein and the Hrd1 ubiquitin ligase, which mediate its dislocation to the cytosol. researchgate.net In the absence of SCJ1, the degradation of certain ERAD substrates is impaired, leading to their accumulation in the ER. rupress.orgresearchgate.net Interestingly, while SCJ1 and Jem1p are crucial for the degradation of soluble ERAD substrates, their deletion has little effect on the degradation of misfolded membrane proteins, indicating specificity in the ERAD pathway. nih.govresearchgate.net

Association with the Hrd3 Receptor

SCJ1 collaborates with the Hrd3 receptor, a key component in recognizing misfolded proteins destined for degradation. researchgate.net Unfolded proteins, often in a complex with the chaperone Kar2, initially bind to Hrd3. researchgate.net SCJ1, a DnaJ-like protein, is proposed to stimulate the dissociation of this temporary assembly. researchgate.net This action leads to the detachment of the substrate protein and Kar2 from the Hrd3 receptor. researchgate.net

Research indicates that in the absence of SCJ1, the release of substrates from Hrd3 is hindered. researchgate.netmolbiolcell.org This impairment results in the accumulation of misfolded client proteins at the Hrd3 receptor. molbiolcell.org This suggests that SCJ1 is crucial for the efficient removal of malfolded proteins from Hrd3, preparing them for the subsequent steps in the ERAD pathway. molbiolcell.orgthebiogrid.org

Table 1: Key Proteins in the SCJ1-Hrd3 Interaction

Protein Function in the Interaction
SCJ1 Stimulates the dissociation of the substrate-chaperone complex from Hrd3. researchgate.net
Hrd3 Acts as a receptor for misfolded proteins in the ER lumen. researchgate.netnih.gov
Kar2 An Hsp70-type chaperone that binds to unfolded proteins. uniprot.orgresearchgate.net
Substrate Misfolded protein targeted for degradation. researchgate.net

Facilitation of Substrate Transfer to Downstream ERAD Machinery (e.g., Der1, Hrd1)

Following their release from Hrd3, facilitated by SCJ1, the misfolded substrates are transferred to the downstream components of the ERAD machinery. researchgate.netmolbiolcell.org This includes the Der1 and Hrd1 proteins, which are central to the retrotranslocation and ubiquitination of the substrate. researchgate.netuniprot.org

Der1 is situated in close proximity to Hrd3 and has a low affinity for aberrantly folded proteins, which is thought to be adequate for it to accept the cargo released from Hrd3. researchgate.net Der1 then aids in the insertion of these malfolded proteins into a dislocation apparatus for their ubiquitylation by the Hrd1 E3 ubiquitin ligase and subsequent degradation by the proteasome in the cytoplasm. researchgate.netuniprot.org The absence of SCJ1 leads to an accumulation of these substrates at the interface between Hrd3 and Der1, highlighting SCJ1's role in ensuring a smooth transfer. researchgate.net

The Hrd1 complex, which includes Hrd3, Der1, and other components, is responsible for the ubiquitination and retrotranslocation of soluble luminal and membrane proteins with misfolded domains. uniprot.orgmdpi.com SCJ1's function in clearing the Hrd3 receptor is therefore a critical upstream event that enables the efficient flow of substrates to the Hrd1 ligase for their eventual degradation. researchgate.netmolbiolcell.org

Table 2: Downstream ERAD Machinery Interacting with the SCJ1 Pathway

Protein Role in Substrate Processing
Der1 Receives substrate from Hrd3 and facilitates its insertion into the dislocation apparatus. researchgate.net
Hrd1 An E3 ubiquitin ligase that ubiquitinates the substrate, marking it for degradation. uniprot.org
Usa1 A structural component of the Hrd1 complex that links Der1 to Hrd1. nih.gov
Yos9 A lectin-like protein in the Hrd1 complex that also binds misfolded proteins. nih.gov

Uncharacterized Protein-Protein Interaction Networks

Beyond its well-defined role in the Hrd1-dependent ERAD pathway, SCJ1 is involved in broader protein-protein interaction networks that are not fully characterized. nih.gov As an ER-resident Hsp40/DnaJ protein, SCJ1 has been implicated in general protein folding and preventing the aggregation of ERAD substrates. pnas.orgmolbiolcell.org

Studies have shown that SCJ1 and another ER-lumenal Hsp40 homolog, Jem1, function with some redundancy to prevent the aggregation of soluble ERAD substrates before their degradation. molbiolcell.org Interestingly, for certain substrates like the epithelial sodium channel (ENaC) subunits, SCJ1 and Jem1 appear to assist in their ubiquitination and degradation in a manner that can be independent of the primary ER Hsp70 chaperone, BiP (Kar2). molbiolcell.org

Proteomic and interactomic studies suggest that SCJ1 may be a key player in the communication between the ER and other cellular compartments, such as the cytoplasm and the nucleus. nih.gov It has been found to interact with a variety of cytoplasmic, nuclear, and mitochondrial components, indicating a potential role in integrating cellular stress responses across different organelles. nih.gov Large-scale analyses of the yeast protein interactome have placed SCJ1 within a vast network of interactions, though the specific functions of many of these connections remain to be elucidated. washington.edunih.gov The application of advanced computational methods, such as deep learning-based structure modeling, holds the potential to uncover and detail new components and structures of protein complexes involving SCJ1. bakerlab.org

Table 3: Other Interacting Proteins and Potential Networks of SCJ1

Interacting Protein/System Potential Role/Observation
Jem1 A functionally redundant Hsp40 homolog in the ER lumen that prevents substrate aggregation. molbiolcell.org
Cytoplasmic/Nuclear/Mitochondrial Proteins SCJ1 interacts with components from these organelles, suggesting a role in inter-organelle communication. nih.gov
ENaC Subunits SCJ1 facilitates the ubiquitination and degradation of these subunits, potentially independent of BiP/Kar2. molbiolcell.org

Functional Roles of Scj1 Protein in Endoplasmic Reticulum Homeostasis

Contribution to Protein Folding in the ER Lumen

SCJ1 plays a key role in the complex process of protein folding within the ER lumen, interacting with the Hsp70 chaperone machinery to ensure proteins attain their correct three-dimensional structures. yeastgenome.orgyeastgenome.orguniprot.orglibretexts.orgr-project.orgoecd.org It is proposed that a major role for Scj1p is to cooperate with Kar2p to mediate the maturation of proteins in the ER lumen. yeastgenome.orgyeastgenome.orguniprot.org

Research indicates that SCJ1 is involved in the maturation of both glycosylated and unglycosylated proteins. While the maturation of glycosylated carboxypeptidase Y (CPY) occurs with wild-type kinetics in Δscj1 cells, the transport rate for an unglycosylated mutant CPY is markedly reduced. yeastgenome.orgyeastgenome.orguniprot.orgnih.govuniprot.org This suggests a specific requirement for SCJ1 in the efficient processing and transport of proteins that lack N-linked glycans.

SCJ1 is particularly important in managing stress induced by hypoglycosylation, a condition where the addition of N-linked glycans to proteins is impaired. Δscj1 mutants are hypersensitive to tunicamycin (B1663573), a drug that inhibits N-linked glycosylation, or to mutations that reduce N-linked glycosylation. yeastgenome.orgyeastgenome.orguniprot.org The combined loss of both SCJ1 and Jem1p, another ER DnaJ homologue, exaggerates the sensitivity to hypoglycosylation stress. yeastgenome.orgyeastgenome.orguniprot.org This highlights the cooperative role of SCJ1 and other chaperones in mitigating the effects of glycosylation defects on protein folding and ER homeostasis.

Maturation of Glycosylated and Unglycosylated Proteins

Critical Involvement in Endoplasmic Reticulum-Associated Degradation (ERAD)

Beyond its role in protein folding, SCJ1 is critically involved in the ERAD pathway, a quality control mechanism that targets misfolded proteins for degradation by the proteasome. yeastgenome.orgr-project.orgnih.govlibretexts.org SCJ1 cooperates with Kar2p and Jem1p to maintain the solubility of luminal ERAD substrates and facilitate their export to the cytoplasm for degradation. libretexts.orgunl.pt Deletion of SCJ1 impairs ERAD of model substrates and causes the accumulation of client proteins at Hrd3. libretexts.org

SCJ1 plays a role in the processing and dislocation of misfolded secretory proteins. Unfolded proteins may bind to the ERAD substrate receptor Hrd3. The DnaJ-like protein SCJ1 stimulates the dissociation of this transient assembly, causing the detachment of the client protein and Kar2p from Hrd3. This action by SCJ1 facilitates the delivery of misfolded proteins from the receptor Hrd3 to downstream components of the ERAD machinery, such as Der1, which is involved in the insertion of malfolded proteins into the dislocation apparatus for retrotranslocation to the cytoplasm for ubiquitylation and proteasomal degradation. libretexts.org

Interestingly, studies on the degradation of the epithelial sodium channel (ENaC) subunits have revealed instances where SCJ1 (along with Jem1) appears to function in ERAD independently of the major ER Hsp70, BiP (Kar2p). Yeast lacking the lumenal Hsp40s, Jem1 and SCJ1, exhibited defects in ENaC degradation, whereas BiP function was dispensable for this process. This suggests that SCJ1 and Jem1 can directly target certain substrates for ERAD, highlighting a potentially Hsp70-independent mechanism for substrate selection in some cases.

Processing and Dislocation of Misfolded Secretory Proteins

Modulatory Role in the Unfolded Protein Response (UPR)

SCJ1 also plays a modulatory role in the Unfolded Protein Response (UPR), a signaling pathway activated by the accumulation of unfolded proteins in the ER. Loss of SCJ1 induces the UPR pathway. yeastgenome.orgyeastgenome.orguniprot.orgr-project.orgnih.gov The UPR is a crucial mechanism for restoring ER homeostasis by increasing the production of chaperones and other proteins involved in protein folding and degradation. unl.pt In Δscj1 cells, genes involved in protein folding and quality control are most consistently up-regulated as part of the UPR. The combined loss of both SCJ1 and Jem1p leads to further induction of the UPR pathway, indicating a synergistic effect on ER stress when both chaperones are absent. yeastgenome.orgyeastgenome.orguniprot.org This demonstrates that SCJ1 is involved in sensing or responding to ER stress and its absence contributes to the activation of the UPR.

Here is a summary of the functional roles of SCJ1 protein:

Functional AreaSpecific RoleKey Partners (Yeast)
Protein Folding Mediates maturation of proteins in the ER lumenKar2p
Involved in maturation of glycosylated and unglycosylated proteinsKar2p
Manages hypoglycosylation stressKar2p, Jem1p
ER-Associated Degradation Maintains solubility of luminal ERAD substratesKar2p, Jem1p
Facilitates export of ERAD substratesKar2p, Jem1p
Stimulates dissociation of substrates from Hrd3Hrd3, Kar2p
Facilitates delivery of substrates to dislocation machinery (e.g., Der1)Hrd3, Der1
Involved in degradation of specific substrates (e.g., ENaC) independent of BiPJem1p
Unfolded Protein Response Induces UPR when absent-
Contributes to the cellular response to ER stress-

Induction of UPR in SCJ1-Deficient Strains

Deficiency in SCJ1 function leads to the induction of the unfolded protein response (UPR). nih.govpnas.org The UPR is a crucial signaling pathway activated by the accumulation of unfolded or misfolded proteins in the ER lumen. pnas.orgfrontiersin.orgmdpi.com Studies in Saccharomyces cerevisiae have shown that scj1 null mutants display constitutively activated UPR, as measured by reporter assays. This indicates that in the absence of functional SCJ1, the ER experiences stress due to protein handling defects, triggering the UPR as a compensatory mechanism. nih.gov The loss of SCJ1 induces the UPR pathway and can also result in a cell wall defect when combined with a mutation affecting N-linked glycosylation. nih.gov

UPR-Mediated Compensation for SCJ1 Functionality

The UPR plays a significant role in compensating for the loss of SCJ1 function. researchgate.net Although SCJ1 is important for protein folding and ERAD, its deletion results in only mild phenotypes, suggesting that the UPR effectively alleviates the stress caused by SCJ1 deficiency. UPR activation can compensate for the primary functions of ER chaperones like SCJ1 by up-regulating multiple chaperones with overlapping functions.

Research has demonstrated that the severity of defects in scj1 mutant cells is significantly increased when the UPR is muted. For instance, the absence of UPR induction in SCJ1-deficient cells resulted in a nearly complete impairment of ERAD. This highlights the critical role of the UPR in maintaining ER homeostasis and cellular viability in the absence of SCJ1. pnas.org

The UPR-mediated compensation is not a simple blanket up-regulation of all target genes but displays plasticity depending on the specific needs of the cell. While elevated levels of certain chaperones like JEM1 can reduce the UPR response in Δscj1 cells, full compensation often requires the activation of multiple UPR targets.

Role in General Cellular Stress Responses

This compound's involvement extends to general cellular stress responses, particularly those impacting ER function. uniprot.orgescholarship.org As an ER-localized chaperone, SCJ1 is part of the cellular machinery that responds to various stresses that can disrupt protein folding and ER homeostasis. uniprot.orgmdpi.com

Studies have shown that SCJ1 is among the genes whose expression can be up-regulated under certain stress conditions, such as zinc deficiency, which induces the UPR. rupress.org This suggests that SCJ1 is a component of the broader cellular response aimed at restoring ER function and maintaining proteostasis under stress. rupress.orgnih.govnih.gov

Furthermore, the interplay between SCJ1 deficiency, UPR activation, and sensitivity to specific stress-inducing agents like tunicamycin (which inhibits N-linked glycosylation) underscores its role in the cellular response to conditions that perturb ER function. nih.gov The combined loss of SCJ1 and other ER-resident proteins involved in protein handling can exaggerate sensitivity to stress and further induce the UPR. nih.gov

Mechanistic Insights into Scj1 Protein Function

Allosteric Regulation of Hsp70 Chaperone Cycle

Hsp70 chaperones, including Kar2p, operate through an ATP-dependent cycle that involves binding and release of unfolded or partially folded polypeptide substrates. nih.govfrontiersin.orgplos.org This cycle is allosterically regulated, meaning that events in one domain of the Hsp70 protein influence the conformation and activity of other domains. nih.govfrontiersin.org Specifically, ATP binding to the nucleotide-binding domain (NBD) of Hsp70 leads to a low-affinity state for the substrate-binding domain (SBD), allowing for rapid substrate association and dissociation. nih.govfrontiersin.org Hydrolysis of ATP to ADP, however, stabilizes a high-affinity state in the SBD, resulting in tight substrate binding. nih.govfrontiersin.org

J-domain proteins like SCJ1 are key regulators of this cycle. The J-domain of SCJ1 interacts with the ATPase domain of Kar2p, stimulating its weak intrinsic ATPase activity. nih.govembopress.orgpnas.org This accelerated ATP hydrolysis is critical for transitioning Kar2p from the ATP-bound, low-affinity state to the ADP-bound, high-affinity state, thereby promoting stable substrate capture. nih.govnih.gov The interaction between the J-domain and Hsp70 involves specific residues on the surface of the J-domain, which are crucial for specifying the Hsp70 partner. nih.govwisc.edu

Substrate Recognition and Binding Mechanisms

SCJ1 contributes to substrate recognition and binding through distinct domains, facilitating the interaction between unfolded proteins and the Kar2p chaperone machinery. biorxiv.orgresearchgate.net

SCJ1, being a type I J protein, contains a zinc-finger domain located after the glycine-rich region. capes.gov.brembopress.org This domain has been implicated in substrate binding. capes.gov.brvulcanchem.comscispace.com While the precise mechanisms of how the zinc-finger domain of SCJ1 interacts with substrates are still being elucidated, zinc-finger motifs in general are known to bind DNA, RNA, protein, and/or lipid substrates and are often involved in protein-protein interactions. ebi.ac.uk The presence of a zinc-binding motif in SCJ1 suggests a potential role in recognizing specific structural features of unfolded or misfolded proteins, possibly through interactions mediated by zinc ions. oup.comresearchgate.net

The J-domain is the defining feature of J-domain proteins and is essential for their interaction with Hsp70 chaperones. pnas.orgwisc.eduresearchgate.net The J-domain of SCJ1 specifically interacts with Kar2p, the major Hsp70 in the yeast ER lumen. nih.govnih.gov Studies involving domain swapping experiments have shown that the J-domain is a key determinant in the specificity of the Hsp70/Hsp40 partnership. nih.govwisc.edu For instance, the J domain from Scj1p can functionally replace the J domain in Sec63p, another ER-localized JDP that interacts with Kar2p, indicating that Kar2p can partner with multiple JDPs. nih.govnih.gov However, J domains from cytosolic or mitochondrial JDPs generally cannot substitute for ER J domains, highlighting the specificity conferred by the J domain sequence and structure for interaction with particular Hsp70 isoforms in different cellular compartments. nih.govnih.govwisc.edu Specific amino acid residues on the surface of the J-domain are critical for this specific interaction with Hsp70s. nih.govwisc.edu

Role of Zinc-Finger Domain in Substrate Interaction

Coordination with Other Quality Control Pathways

SCJ1 function is integrated with other protein quality control pathways in the ER, particularly the ER-associated degradation (ERAD) pathway and the unfolded protein response (UPR). biorxiv.orgresearchgate.netstring-db.orgnih.gov

SCJ1 cooperates with Kar2p and other ER-localized JDPs, such as Jem1p, to maintain the solubility of misfolded proteins destined for ERAD. researchgate.netnih.govmdpi.com By preventing aggregation, SCJ1 facilitates the retrotranslocation of these aberrant proteins from the ER lumen to the cytosol, where they are ubiquitylated and degraded by the proteasome. nih.govmdpi.comresearchgate.net In the absence of SCJ1, the detachment of substrates from components of the ERAD machinery, like Hrd3, can be impaired, leading to the accumulation of misfolded substrates. researchgate.net

Loss of SCJ1 function has also been shown to induce the unfolded protein response (UPR), a signaling pathway activated by the accumulation of unfolded proteins in the ER. nih.govvulcanchem.comfrontiersin.org This induction of UPR in Δscj1 mutants indicates that SCJ1 plays a role in maintaining ER homeostasis and preventing protein folding stress. nih.govfrontiersin.org The UPR aims to restore ER function by increasing the expression of chaperones and other proteins involved in protein folding and degradation. oup.com The genetic interaction between Δscj1 and mutations affecting N-linked glycosylation further supports the role of SCJ1 in mitigating protein folding stress in the ER. nih.gov

SCJ1's involvement in these pathways underscores its critical contribution to the intricate network of protein quality control mechanisms that operate within the ER to ensure cellular health and survival. string-db.orgnih.govbiorxiv.org

Genetic and Phenotypic Analyses of Scj1 Protein Function

Phenotypes of SCJ1 Deletion Mutants (Δscj1)

Deletion of the SCJ1 gene results in several notable phenotypes, primarily related to ER function and stress response. While single Δscj1 mutants often exhibit mild growth phenotypes, their sensitivity to specific stressors and defects in certain cellular processes highlight the importance of Scj1p. pnas.orgpnas.org

Hypersensitivity to ER Stressors (e.g., Tunicamycin)

Δscj1 cells demonstrate hypersensitivity to agents that induce ER stress, such as reducing agents and tunicamycin (B1663573). nih.gov Tunicamycin is an antibiotic that inhibits N-linked glycosylation, leading to the accumulation of unfolded proteins in the ER and triggering the unfolded protein response (UPR). wikipedia.orgelifesciences.org The increased sensitivity of Δscj1 mutants to tunicamycin indicates a compromised ability to handle protein folding stress within the ER lumen. nih.govmolbiolcell.orgnih.gov Loss of Scj1p induces the unfolded protein response pathway, suggesting that its absence contributes to ER stress. nih.gov

Impact on Protein Transport Rates

Studies on protein transport in Δscj1 mutants have revealed specific defects. While the maturation of glycosylated carboxypeptidase Y (CPY) proceeds with wild-type kinetics in Δscj1 cells, the transport rate for an unglycosylated mutant form of CPY is markedly reduced. nih.gov This suggests that Scj1p plays a role in the efficient transport or maturation of certain proteins, particularly those that may be nonglycosylated or prone to misfolding, from the rough ER to the Golgi apparatus. nih.gov

Effects on Cell Wall Integrity

Loss of Scj1p can impact cell wall integrity, particularly when combined with mutations affecting oligosaccharyltransferase activity. nih.gov Although the Δscj1 strain alone may not show a significant increase in sensitivity to cell wall-perturbing agents like Calcofluor White or hygromycin B, it can aggravate the cell wall defect observed in mutants affecting the oligosaccharyltransferase complex, such as Δost3 strains. nih.gov This suggests a connection between ER protein folding, glycosylation, and the maintenance of a robust cell wall.

Synthetic Genetic Interactions

Synthetic genetic interactions occur when the combination of mutations in two or more genes results in a more severe phenotype than the sum of the individual mutations. Analysis of synthetic genetic interactions involving SCJ1 has been crucial in understanding its functional relationships with other cellular pathways. The Saccharomyces Genome Database lists various types of genetic interactions for SCJ1. yeastgenome.org

Type of Genetic InteractionNumber of Interactions (S. cerevisiae) yeastgenome.org
Dosage Rescue3
Negative Genetic211
Phenotypic Enhancement1
Phenotypic Suppression6
Positive Genetic40
Synthetic Growth Defect22
Synthetic Lethality8
Synthetic Rescue1

Interactions with KAR2 Alleles

Synthetic genetic interactions between Δscj1 and specific alleles of KAR2 strongly indicate a functional relationship where Scj1p acts as a cofactor for Kar2p. nih.govscispace.com For instance, a synthetic lethal interaction has been observed between scj1Δ and the kar2-159 allele. nih.gov This genetic evidence supports biochemical data suggesting that Scj1p interacts with Kar2p in the ER lumen via its conserved J domain, stimulating Kar2p's ATPase activity and facilitating its chaperone function in protein folding and translocation. nih.govyeastgenome.org However, overexpression of SCJ1 has been shown not to suppress the karyogamy defect in kar2 mutants, suggesting specificity in its interactions depending on the particular function of Kar2p being assessed (e.g., protein translocation versus nuclear fusion). nih.gov

Combined Deletions (e.g., Δscj1Δjem1) and Exacerbated Phenotypes

Studies involving combined gene deletions have revealed synthetic interactions that underscore the importance of SCJ1 protein function and highlight functional overlaps with other ER-resident proteins. A notable example is the double deletion of SCJ1 and JEM1, another gene encoding a DnaJ-like protein in the ER nih.govnih.govyeastgenome.org. While single deletions of either SCJ1 or JEM1 result in relatively mild growth phenotypes, the Δscj1Δjem1 double mutant exhibits a temperature-sensitive lethal phenotype, being viable at 25°C but unable to grow at 37°C nih.gov. This exacerbated phenotype suggests a partial functional redundancy or cooperation between Scj1p and Jem1p in essential ER processes nih.gov.

Further analysis of the Δscj1Δjem1 mutant demonstrated increased sensitivity to hypoglycosylation stress induced by agents like tunicamycin or mutations affecting the oligosaccharyltransferase (OST) complex nih.gov. This combined deficiency also led to a more pronounced induction of the UPR pathway compared to single mutants, indicating a greater accumulation of unfolded proteins nih.gov. The maturation of an unglycosylated reporter protein in the ER was also drastically delayed in the Δscj1Δjem1 strain nih.gov.

Genetic suppression experiments further supported the functional relationship between Scj1p and Jem1p. Overexpression of JEM1 was shown to rescue the temperature-sensitive lethal phenotype of the Δscj1Δjem1 mutant nih.gov. Similarly, the severe growth defect observed in the Δost3Δscj1 double mutant (lacking Scj1p and a subunit of the OST complex) could be suppressed by high-copy plasmids containing either the SCJ1 or the JEM1 gene nih.gov. These findings collectively indicate that while Scj1p and Jem1p have distinct roles, they share overlapping functions that become critical under cellular stress conditions, particularly those affecting protein folding and glycosylation in the ER.

GenotypePhenotype at 25°CPhenotype at 37°CSensitivity to HypoglycosylationUPR InductionMaturation of Unglycosylated Reporter
Wild TypeViableViableNormalBasalNormal
Δscj1ViableViableHypersensitiveInducedReduced rate
Δjem1ViableViableMild sensitivityInducedNot significantly delayed
Δscj1Δjem1ViableLethalExaggerated sensitivityFurther inducedDrastically delayed
Δost3ViableViableSevere growth defect at 37°CInducedNot specified
Δost3Δscj1Severe growth defectSevere growth defectExacerbated sensitivityFurther inducedNot specified

Note: Phenotypic severity and UPR induction levels are relative to the wild-type strain based on research findings. nih.gov

Genetic Screens for Modulators of this compound Activity

Genetic screens have been instrumental in identifying genes and pathways that interact with or modulate the function of this compound. Early synthetic lethal screens, designed to find mutations that are inviable when combined with a Δscj1 mutation, identified components of the OST complex, such as OST1 nih.gov. This revealed a synthetic lethal interaction between loss of SCJ1 and defects in N-linked glycosylation, highlighting the importance of Scj1p in handling protein folding stress induced by hypoglycosylation nih.gov. The observation that loss of Scj1p was not tolerated in an ost1-6 background further emphasized this genetic interaction nih.gov.

More recent genetic screens have utilized temperature-sensitive alleles and UPR-deficient backgrounds to uncover the essential role of SCJ1 under specific conditions pnas.orgpnas.org. For instance, screens for temperature-sensitive alleles of nonessential genes that become lethal only in the absence of a functional UPR (Δire1 background) identified SCJ1 pnas.orgpnas.org. The exacerbated phenotype of the scj1-1Δire1 mutant compared to the scj1-1 single mutant demonstrated that UPR activation effectively compensates for defects in SCJ1 function, particularly in the context of ER-associated degradation (ERAD) pnas.org. This underscored that the UPR is required for the viability of SCJ1-deficient cells pnas.org.

High-throughput screening approaches, including those employing microscopy and UPR-specific GFP reporter systems in collections of non-essential gene deletion strains, have also identified SCJ1 as a gene whose deletion induces UPR activation wgtn.ac.nzresearchgate.net. These screens provide a broader context for SCJ1 function within the secretory pathway and its relationship with ER stress. By measuring UPR activity in single deletion mutants, these studies confirmed that disruption of SCJ1 leads to a strong induction of the UPR researchgate.net.

Genetic screens have also provided insights into potential interaction partners and pathways that functionally overlap with SCJ1. For example, the ability of overexpressed JEM1 or KAR2 (a major Hsp70 chaperone and known Scj1p partner) to suppress phenotypes associated with scj1 mutations or combined deletions suggests that these proteins can at least partially compensate for the absence or dysfunction of Scj1p nih.govpnas.org. Analysis of UPR target genes upregulated in scj1 mutants has also pointed towards genes involved in protein folding and quality control as key players in the cellular response to SCJ1 deficiency pnas.org.

Screen TypeKey FindingsInteracting Genes/Pathways IdentifiedReferences
Synthetic Lethal Screen (with Δscj1)Identified mutations incompatible with Δscj1.OST1 (component of oligosaccharyltransferase complex) nih.gov
Temperature-Sensitive Screen (in Δire1 background)Identified ts alleles lethal only in UPR-deficient cells, including scj1.UPR pathway (IRE1), LHS1, ALG5 pnas.orgpnas.org
High-Throughput Deletion Screen (UPR reporter)Identified gene deletions inducing UPR activation, including Δscj1.SCJ1, LHS1, ALG5, and other genes in the early secretory pathway wgtn.ac.nzresearchgate.net
Suppression ExperimentsIdentified genes whose overexpression alleviates scj1 or combined mutant phenotypes.JEM1, SCJ1, KAR2 nih.govpnas.org

These genetic approaches have been crucial in dissecting the complex roles of this compound, revealing its essentiality under specific stress conditions and its intricate functional relationships with other components of the ER protein quality control machinery and the UPR.

Broader Biological and Biotechnological Implications of Scj1 Protein Research

Insights into Eukaryotic Protein Biogenesis and Quality Control

SCJ1 plays a significant role in the intricate processes of eukaryotic protein biogenesis and quality control within the ER. As a DnaJ homologue, it acts as a cochaperone for Kar2p, the primary Hsp70 in the ER lumen. nih.govuniprot.org This interaction is mediated by the conserved J domain of SCJ1, which stimulates the ATPase activity of Kar2p, thereby regulating its chaperone cycle of peptide binding and release. nih.govyeastgenome.org

Studies have shown that SCJ1 is involved in the maturation of proteins in the ER lumen. uniprot.orgnih.gov For instance, while the maturation of glycosylated carboxypeptidase Y (CPY) occurs normally in the absence of SCJ1, the transport rate for an unglycosylated mutant version of CPY is significantly reduced in Δscj1 cells. nih.gov This suggests a specific role for SCJ1 in handling certain protein substrates, particularly those that might be prone to misfolding or require assistance in their folding pathway.

SCJ1 also contributes to the ER-associated degradation (ERAD) process, a critical pathway for clearing misfolded proteins from the ER. uniprot.org It cooperates with Kar2p and another J-protein, Jem1p, to facilitate the export of ERAD substrates to the cytoplasm, preventing their aggregation in the ER lumen and maintaining them in a state competent for retrotranslocation and degradation by the proteasome. uniprot.orgresearchgate.net In the absence of SCJ1, the detachment of substrates from the ERAD component Hrd3 is impaired, leading to the accumulation of misfolded substrates. researchgate.net

Furthermore, loss of SCJ1 can induce the unfolded protein response (UPR), a signaling pathway activated by the accumulation of unfolded proteins in the ER. nih.govpnas.org This induction highlights SCJ1's contribution to maintaining ER homeostasis; its absence leads to protein folding stress that triggers this compensatory mechanism. nih.govpnas.org Transcriptional profiling of Δscj1 cells shows a specific upregulation of genes involved in protein folding and quality control, many of which are also associated with ERAD, indicating a functional specificity in the UPR activation in these cells. pnas.org

Relevance in Recombinant Protein Production Systems in Yeast

Saccharomyces cerevisiae is a widely used host organism for the production of recombinant proteins due to its eukaryotic nature, ease of genetic manipulation, and ability to perform post-translational modifications. nih.govresearchgate.netoup.com However, achieving high yields of properly folded and functional recombinant proteins can be challenging, as the overexpression of heterologous proteins can overload the host cell's protein folding and quality control machinery, particularly in the ER. researchgate.net

Research has demonstrated the relevance of SCJ1 in optimizing recombinant protein production in yeast. Manipulation of chaperone gene expression, including SCJ1, has been explored as a strategy to enhance the production of recombinant proteins. nih.gov Studies have shown that overexpression of SCJ1 can lead to significantly increased production levels of recombinant human albumin (rHA) and other heterologous proteins in S. cerevisiae. nih.gov

The increased expression of SCJ1, along with other genes involved in regulating the ATPase cycle of Kar2p (such as SIL1, LHS1, and JEM1), has been observed in yeast strains engineered for enhanced recombinant protein production. nih.gov This suggests that bolstering the capacity of the ER chaperone system, including the SCJ1-Kar2p partnership, is a key factor in improving the efficiency of the secretory pathway and thus increasing the yield of secreted recombinant proteins. nih.govresearchgate.net Understanding the precise mechanisms by which SCJ1 contributes to this enhancement can inform rational strain engineering strategies for industrial biotechnology applications.

Contributions to Understanding Cellular Robustness and Adaptation to Stress

Cellular robustness, the ability of cells to maintain function despite genetic or environmental perturbations, is closely linked to the efficiency of protein quality control systems. pnas.org SCJ1 contributes to cellular robustness by assisting Kar2p in protein folding and preventing the accumulation of misfolded proteins in the ER, which can be toxic and interfere with normal cellular functions. nih.govnih.gov

The induction of the UPR in Δscj1 cells underscores SCJ1's role in buffering against protein folding stress. nih.govpnas.org The UPR is a crucial adaptive pathway that helps cells cope with ER stress by upregulating the expression of chaperones and other factors involved in protein folding, maturation, and degradation. pnas.orgmdpi.com The specific transcriptional response observed in Δscj1 cells, with a focus on protein folding and ERAD genes, highlights how the cell attempts to compensate for the absence of SCJ1 to restore proteostasis. pnas.org

While SCJ1 deletion alone may not be lethal, it can lead to hypersensitivity to stress conditions that impair protein glycosylation or increase the load of misfolded proteins in the ER. nih.gov This suggests that SCJ1 is particularly important under conditions of increased protein folding demand or compromised folding capacity. The interplay between SCJ1 and other components of the ER quality control system, such as Jem1p and the ERAD machinery, is crucial for maintaining cellular fitness and adapting to various forms of cellular stress. nih.govresearchgate.net Research into SCJ1 thus provides insights into the complex network of chaperones and quality control pathways that underpin cellular resilience.

Potential Linkages to Proteostasis Imbalance in Eukaryotic Pathologies

Maintaining protein homeostasis (proteostasis) is essential for cellular function, and its imbalance is implicated in a growing number of eukaryotic pathologies, particularly age-related and neurodegenerative diseases. nih.govmdpi.comfrontiersin.org These conditions are often characterized by the accumulation of misfolded or aggregated proteins. nih.govmdpi.comfrontiersin.org

While direct links between SCJ1 and specific human pathologies are still an area of ongoing research, its fundamental role in ER protein quality control in yeast provides a valuable model for understanding similar processes in higher eukaryotes. The ER chaperone system, including Hsp70s and their J-protein partners, is highly conserved across eukaryotes. nih.govfrontiersin.org Dysfunction of ER chaperones and impaired ERAD have been implicated in various diseases characterized by proteostasis imbalance. mdpi.comfrontiersin.org

Given that SCJ1 is a key cofactor for the ER Hsp70 Kar2p, which is homologous to the mammalian BiP, studying SCJ1 can offer insights into how disruptions in the BiP-mediated chaperone network might contribute to disease. nih.govnih.gov Conditions that overwhelm the protein folding capacity of the ER or impair the clearance of misfolded proteins can lead to ER stress and contribute to cellular dysfunction and death. mdpi.com Understanding the specific contributions of SCJ1 to these processes in a model organism like yeast can shed light on the potential roles of its mammalian counterparts in maintaining proteostasis and how their dysfunction might be linked to the etiology of various diseases, including neurodegenerative disorders and other conditions associated with the accumulation of misfolded proteins. nih.govmdpi.comfrontiersin.org

Advanced Methodologies in Scj1 Protein Research

Quantitative Proteomics for Expression and Localization Studies

Quantitative proteomics approaches are essential for determining the abundance and precise subcellular localization of SCJ1 protein and how these characteristics change in response to different physiological states or stresses. Techniques such as in-gel fluorescence have been utilized to assess Scj1p protein levels, with normalization to loading controls like beta-actin enabling direct comparisons across different experimental conditions or strains. wikipedia.org Quantitative proteomics analysis has been applied to study ER-folding factors, including chaperones like SCJ1, providing insights into their cellular concentrations and responses. wikipedia.orgciteab.com

Advanced mass spectrometry-based methods, such as Localization of Organelle Proteins by Isotope Tagging (LOPIT) and spatial proteomics, offer high-throughput capabilities for mapping protein subcellular localization. guidetopharmacology.orgnih.gov LOPIT determines protein localization by analyzing their distribution patterns across a density gradient after partial membrane fractionation, using amine-reactive isotope tagging and mass spectrometry. guidetopharmacology.org Proteins belonging to the same organelle are expected to co-fractionate, and multivariate statistical tools are used to group proteins based on similar distribution profiles. guidetopharmacology.org Spatial proteomics, another quantitative MS-based approach, directly measures the relative intracellular localization of proteins and facilitates the comparison of localization changes under different conditions. nih.gov This method provides a quantitative measurement of the fraction of each protein localized to specific cellular compartments. nih.gov Dynamic Organellar Mapping (DOMs) is a proteomic method that combines cell fractionation and shotgun proteomics for global profiling of protein subcellular localization and mapping protein translocation events. DOMs can generate databases with localization and abundance information and have revealed unexpected localization changes during conditions like ER stress. Enhancements like data-independent acquisition (DIA) mass spectrometry (DIA-DOMs) improve proteomic depth, precision, and reproducibility, allowing for scalable workflows from high-throughput analysis to extra-deep coverage.

High-Throughput Genetic Screens and Functional Genomics Approaches

High-throughput genetic screens and functional genomics are powerful tools for identifying genes that interact with or are functionally related to SCJ1. These approaches involve systematically altering gene function on a large scale and observing the resulting phenotypes. Techniques include the use of deletion strains, RNA interference (RNAi), CRISPR-Cas9 mediated knockout (CRISPRko), CRISPR interference (CRISPRi), and overexpression of cDNA libraries. These methods allow researchers to connect gene perturbations to specific phenotypes and analyze thousands of genes simultaneously.

Synthetic lethal screens, where the combination of mutations in two different genes leads to inviability, have been particularly informative in studying SCJ1. For instance, a synthetic lethal screen identified a mutant that was inviable when combined with a Δscj1 mutation. Temperature-sensitive (ts) lethal alleles of SCJ1, such as scj1-1, have been isolated and used in synthetic lethal screens to reveal functional dependencies, demonstrating that scj1-1 is lethal only in cells lacking a functional unfolded protein response (UPR). These screens highlight the importance of SCJ1 under specific stress conditions and its relationship with cellular pathways like the UPR. Functional genomic screening can verify whether a gene is essential for a particular phenotype by systematically knocking out, knocking down, or over-expressing genes and observing phenotypic changes. This helps in understanding the mechanism of action and identifying potential redundancies in gene function. Reporter assays, such as beta-galactosidase assays measuring UPR induction, are often coupled with genetic screens to quantify the cellular response in different genetic backgrounds.

Structural Biology Techniques for Domain Analysis

Structural biology techniques are crucial for understanding the three-dimensional structure of this compound and its functional domains, particularly its conserved NH2-terminal J domain which is involved in interactions with Hsp70 chaperones like Kar2p. While a high-resolution experimental structure for the full-length yeast this compound may not be widely available, predictive tools like AlphaFoldDB provide predicted structures based on amino acid sequence.

Various techniques are employed for the structural analysis of proteins and their domains. Mass spectrometry-based structural biology techniques, including Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and cross-linking Mass Spectrometry (XL-MS), can provide insights into protein dynamics, conformation, and the topological arrangement of domains within protein complexes. HDX-MS can identify disordered protein regions and interaction sites, while XL-MS can pinpoint where protein domains interface. Protein crystallography is a technique used to generate high-resolution structural models of proteins and their complexes, requiring high-quality purified protein samples. Small-angle X-ray scattering (SAXS) provides information on the size and shape of macromolecules in solution, useful for studying dynamic processes like complex formation. Databases and tools for protein structure analysis, comparison, and classification, such as domain dictionaries and structural alignment tools, aid in analyzing protein domains and their relationships. The analysis of protein domain linkers, the regions connecting domains, is also a part of structural analysis, contributing to the understanding of how domains interact and fold.

Biophysical Characterization of this compound Interactions

Biophysical characterization techniques are employed to study the physical and chemical properties of this compound and its interactions with other molecules, particularly its association with the Hsp70 chaperone Kar2p. These techniques provide quantitative data on binding affinity, kinetics, and the thermodynamic parameters of interactions.

Techniques like Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) can be used to study the size, shape, and molecular weight of proteins and their complexes in solution, providing insights into the formation of protein-protein interactions. Biophysical methods are also used to characterize protein-protein interactions involving intrinsically disordered proteins or regions, which are often found in chaperone systems. These methods can include kinetic experiments to determine association and dissociation rates, protein engineering techniques like F-value analysis to map transition states, and Nuclear Magnetic Resonance (NMR) spectroscopy to study the dynamics and conformational changes upon binding. Microfluidic Modulation Spectroscopy (MMS) is another technique for biophysical characterization, offering insights into protein aggregation, secondary structure, stability, and ligand binding interactions. While the specific application of all these techniques to this compound interactions is not detailed in the search results, they represent the methodologies available for such characterization. The interaction between Scj1p and Kar2p, mediated by the J domain of Scj1p, is a key protein-protein interaction studied in the context of SCJ1 function.

Live-Cell Imaging and Dynamic Organellar Mapping (DOM) for Protein Localization

Live-cell imaging techniques allow for the visualization of this compound dynamics and localization within living cells in real-time. This is particularly valuable for observing protein trafficking and movement between organelles. Live-cell imaging has been used to demonstrate the successful trafficking of Scj1p within the early secretory pathway of yeast. wikipedia.org

Future Directions and Unanswered Questions in Scj1 Protein Research

Elucidating Substrate Specificity and Recognition Mechanisms

A key unanswered question in SCJ1 research is the precise nature of its substrate specificity. While it is known to cooperate with Kar2p in the folding and quality control of proteins in the ER lumen, the specific range of protein substrates that SCJ1 preferentially interacts with is not fully defined nih.gov. Understanding this specificity is crucial for deciphering how SCJ1 contributes to the differential handling of various client proteins within the crowded ER environment.

Future research should aim to:

Identify the complete repertoire of SCJ1 client proteins using unbiased proteomic approaches. Techniques like cross-linking coupled with mass spectrometry or proximity-labeling methods could be employed to capture transient interactions between SCJ1 and its substrates in vivo biorxiv.orgbiorxiv.org.

Determine the structural features or sequence motifs within client proteins that are recognized by SCJ1. This could involve in vitro binding assays with purified SCJ1 domains and peptides derived from identified substrates, as well as structural studies of SCJ1-substrate complexes.

Investigate how the interaction between SCJ1 and its substrates is regulated. This might involve exploring post-translational modifications of SCJ1 or its clients, or the influence of other ER-resident proteins on SCJ1-substrate binding.

Detailed Structural-Functional Relationship of SCJ1 Protein Domains

SCJ1, like other J-proteins, contains a conserved J domain essential for stimulating the ATPase activity of its Hsp70 partner, Kar2p uniprot.orgnih.gov. However, SCJ1 also possesses other domains, such as a cysteine-rich region and a C-terminal domain, whose precise roles and how they contribute to SCJ1 function are less clear uniprot.org.

Future research should focus on:

Determining the high-resolution three-dimensional structures of full-length SCJ1 and its individual domains, potentially in complex with Kar2p or identified substrates. Techniques like X-ray crystallography, cryo-electron microscopy, and advanced computational modeling (e.g., AlphaFold) can provide critical structural insights biorxiv.orgnih.gov.

Investigating how the different domains of SCJ1 cooperate dynamically during its interaction with Kar2p and client proteins. Real-time structural and biochemical approaches could shed light on the conformational changes and interactions that govern the SCJ1-Kar2p reaction cycle.

A detailed understanding of the structural-functional relationship of SCJ1 domains is essential for comprehending its molecular mechanism of action and its specific contributions within the Hsp70 chaperone system in the ER.

Comprehensive Mapping of Dynamic Protein Interaction Networks

While SCJ1 is known to interact with Kar2p, it likely participates in a broader network of protein interactions within the ER lumen and potentially with ER membrane proteins uniprot.orgnih.gov. A comprehensive understanding of these dynamic interactions is necessary to fully appreciate SCJ1's cellular context and its coordination with other components of the protein quality control machinery.

Future research should aim to:

Map the complete dynamic protein interaction network of SCJ1 in vivo under various physiological and stress conditions (e.g., ER stress) ucsd.edunih.gov. Advanced proteomic techniques, such as quantitative co-immunoprecipitation coupled with mass spectrometry or BioID, can identify both stable and transient interaction partners.

Investigate how SCJ1's interactions are regulated in response to different cellular cues, particularly those related to ER stress and protein folding load molbiolcell.org.

Determine the functional significance of identified SCJ1 interaction partners. This involves genetic and biochemical studies to understand how these interactions influence SCJ1 activity, substrate handling, and downstream cellular pathways like ERAD or the unfolded protein response (UPR) nih.govmolbiolcell.org.

Mapping the dynamic interaction landscape of SCJ1 will reveal its integration into larger protein networks and provide insights into how its activity is coordinated with other cellular processes.

Role of this compound in Specific Organelle Dynamics Beyond the ER

While SCJ1 is primarily localized to the ER lumen, the possibility of its involvement in the dynamics of other organelles or cellular processes cannot be entirely ruled out, especially considering the intricate connections and communication between the ER and other compartments like mitochondria or the plasma membrane nih.govnih.gov.

Future research should explore:

Whether SCJ1 or its isoforms/homologs are present and functional in other cellular compartments beyond the ER, potentially at low levels or under specific conditions. Advanced imaging techniques with high sensitivity and specificity could be employed mit.edu.

If SCJ1 plays any direct or indirect role in the dynamics, structure, or function of other organelles, possibly through contact sites with the ER or by influencing the biogenesis or quality control of proteins destined for these organelles.

The potential involvement of SCJ1 in cellular processes that extend beyond core protein folding and ERAD, such as lipid metabolism, organelle inheritance, or signaling pathways, given the multifaceted roles of other chaperone systems.

Investigating potential roles of SCJ1 beyond the classical ER protein quality control will broaden our understanding of its cellular functions and may uncover unexpected connections to other cellular processes.

Conservation and Divergence of SCJ1 Homologs in Diverse Eukaryotic Lineages

SCJ1 is a homolog of bacterial DnaJ proteins, and related J-proteins are found across eukaryotes nih.gov. However, the degree of conservation in function and mechanism among SCJ1 homologs in diverse eukaryotic organisms is not fully understood. Studying the conservation and divergence of these homologs can provide insights into the evolutionary pressures that have shaped SCJ1 function and its adaptation to the specific needs of different organisms.

Future research should investigate:

The functional conservation of SCJ1 homologs in various eukaryotic species, from other fungi to plants and mammals. This involves complementing scj1 deletion mutants in yeast with homologs from other organisms and assessing their ability to restore SCJ1 functions.

The structural and biochemical differences between SCJ1 homologs from different lineages and how these differences correlate with potential variations in substrate specificity or interaction partners scispace.com.

The evolutionary history of the SCJ1 gene and its paralogs within eukaryotic genomes to understand gene duplication events and subsequent functional specialization or redundancy canada.ca.

Comparative studies of SCJ1 homologs will illuminate the conserved and divergent aspects of its function across evolution, providing a broader perspective on the role of this important co-chaperone in maintaining cellular protein homeostasis in different biological contexts.

Q & A

Q. Basic Research Focus

Model Advantages Limitations
Yeast Genetic tractability; conserved ERAD machineryLimited relevance to mammalian pathways
Mammalian cells Clinically relevant; humanized ERAD systemsHigher complexity and cost
Recombinant systems Enables controlled SCJ1 overexpression studiesRisk of artifactorial effects (e.g., toxicity at high expression levels)

How does SCJ1’s function differ from other Hsp40 chaperones, such as Jem1, in substrate selection?

Advanced Research Focus
SCJ1 and Jem1 exhibit non-redundant roles in ERAD:

  • Substrate specificity : SCJ1 preferentially targets ENaC subunits with transmembrane folding defects, while Jem1 may act on soluble luminal substrates .
  • Mechanistic independence : SCJ1-driven degradation does not require BiP, unlike Jem1, which partially depends on Hsp70 collaboration.
    Methodological insights :
    • Use domain-deletion mutants to map SCJ1’s substrate-binding regions.
    • Employ proteasome inhibitors (e.g., MG132) to distinguish between ER retention and proteasomal degradation timelines.

What experimental pitfalls arise when overexpressing SCJ1 in recombinant protein studies, and how can they be mitigated?

Advanced Research Focus
Overexpression of SCJ1 can reduce recombinant protein yield due to:

  • Aggregation of misfolded substrates overwhelming ERAD capacity.
  • Dosage-dependent toxicity , as observed in yeast laccase production systems .
    Solutions :
    • Titrate SCJ1 expression using inducible promoters (e.g., tetracycline-regulated systems).
    • Combine with proteasome activity assays to monitor ERAD flux.
    • Validate findings using orthogonal chaperone knockdowns (e.g., ERdj3/4 in mammalian cells) .

How should researchers address contradictions in SCJ1’s role across different experimental systems?

Advanced Research Focus
Discrepancies (e.g., SCJ1’s dispensability in some mammalian ERAD pathways vs. its critical yeast role) may stem from:

  • Species-specific chaperone networks (e.g., redundancy with ERdj3/4 in mammals).
  • Substrate heterogeneity (transmembrane vs. soluble proteins).
    Resolution strategies :
    • Perform cross-species complementation assays (e.g., express human SCJ1 in yeast Δscj1 mutants).
    • Use multi-omics approaches (e.g., interactome profiling under stress conditions) to identify context-dependent partners.
    • Apply single-molecule imaging to track SCJ1-substrate dynamics in live cells.

What statistical and reproducibility standards are critical for SCJ1-related studies?

Q. Methodological Best Practices

  • Sample size : Use power analysis to determine replicates, especially for low-penetrance phenotypes (e.g., partial ERAD defects).
  • Controls : Include SCJ1-knockout lines and rescue experiments with wild-type/mutant SCJ1 .
  • Data reporting : Follow guidelines from The American Journal of Clinical Nutrition (AJCN) for avoiding data redundancy and emphasizing key observations .

How can SCJ1’s involvement in disease-related protein misfolding be investigated?

Q. Translational Research Focus

  • Model systems : Use patient-derived cells with ERAD-linked mutations (e.g., cystic fibrosis ΔF508-CFTR).
  • Biomarker discovery : Profile SCJ1 expression levels in tissues with ER stress (e.g., neurodegenerative disease models).
  • Therapeutic screening : Test small-molecule Hsp40 modulators in conjunction with SCJ1 activity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.